Zw10 protein - 147979-57-5

Zw10 protein

Catalog Number: EVT-1518422
CAS Number: 147979-57-5
Molecular Formula: C35H38N2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Zw10 protein is classified as a structural protein within the kinetochore complex. It is part of a larger assembly that connects chromosomes to spindle microtubules, facilitating their movement during cell division. The protein's expression has been linked to several types of cancer, where its upregulation often correlates with poor prognosis .

Synthesis Analysis

Methods and Technical Details

The synthesis of Zw10 protein occurs naturally within cells through the transcription of its corresponding gene followed by translation. Ribosome profiling techniques have been employed to analyze the translation initiation and codon translation rates associated with Zw10. These methods include:

  • Ribosome Profiling: This technique provides insights into the steady-state distribution of ribosomes along mRNA transcripts, allowing researchers to determine translation rates.
  • Chemical Kinetic Methods: These analytical approaches utilize ribosome profiling and RNA sequencing data to derive translation rate parameters without extensive simulations .
Molecular Structure Analysis

Structure and Data

The molecular structure of Zw10 protein is characterized by its interaction domains that facilitate binding with other kinetochore components. Structural studies indicate that Zw10 forms complexes with various proteins, including ZWINT and centromere proteins. The precise three-dimensional structure remains an area of ongoing research, but it is essential for its function in chromosome segregation.

Data on Molecular Weight and Composition

  • Molecular Weight: Approximately 80 kDa
  • Amino Acid Composition: Contains multiple interaction motifs critical for binding with other kinetochore proteins.
Chemical Reactions Analysis

Reactions and Technical Details

Zw10 participates in several biochemical reactions within the cell, primarily through its interactions with other proteins in the kinetochore complex. These interactions can be influenced by post-translational modifications, such as phosphorylation, which can alter its activity or stability.

  • Protein-Protein Interactions: Zw10 interacts with ZWINT and other proteins to form a stable kinetochore complex.
  • Ubiquitination: The E3 ubiquitin ligase Terf can target Zw10 for degradation, impacting cell proliferation and checkpoint control .
Mechanism of Action

Process and Data

Zw10 functions primarily as a structural scaffold at the kinetochore, facilitating the attachment of microtubules to chromosomes. Its mechanism involves:

  1. Recruitment of Proteins: Zw10 helps recruit other essential proteins to the kinetochore, ensuring proper assembly.
  2. Regulation of Chromosome Alignment: By stabilizing microtubule attachments, Zw10 plays a critical role in maintaining chromosome alignment during metaphase.
  3. Checkpoint Control: Zw10 is involved in signaling pathways that monitor spindle attachment status, contributing to the spindle assembly checkpoint .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Zw10 is soluble in cellular cytoplasm due to its hydrophilic nature.
  • Stability: The stability of Zw10 can be affected by post-translational modifications and environmental conditions within the cell.

Chemical Properties

  • Interactions: Exhibits high affinity for binding with specific kinetochore proteins.
  • Post-translational Modifications: Subject to phosphorylation and ubiquitination, which regulate its function .
Applications

Scientific Uses

Zw10 protein has significant implications in cancer research due to its role in chromosome segregation and cell proliferation. Its upregulation has been associated with various cancers, making it a potential biomarker for prognosis. Research applications include:

  • Cancer Biomarker Development: Identifying Zw10 levels in tumors may help predict patient outcomes.
  • Target for Therapeutic Intervention: Understanding its role in mitosis could lead to targeted therapies that disrupt its function in cancer cells .
Introduction to Zw10 Protein

Historical Discovery and Nomenclature

The Zw10 protein (Zeste-White 10) was first identified through genetic studies in Drosophila melanogaster. Mutations in the l(1)zw10 gene disrupted chromosome segregation during mitosis and meiosis, causing chromatids to lag at the metaphase plate during anaphase. This phenotype led to its naming as "Zeste-White 10," reflecting its linkage to the zeste-white genetic region and its role in cell division fidelity [1] [3]. Early work established that Zw10-deficient cells exhibited premature sister chromatid separation and aneuploidy, implicating it in spindle checkpoint control [1] [5].

Structural Features and Conserved Domains

Zw10 is characterized by multiple conserved structural domains critical for its function:

  • N-terminal domain (IPR009361): Facilitates kinetochore targeting and microtubule interactions.
  • Central helical domain (IPR048344): Mediates protein-protein interactions within the RZZ complex (Rod-Zw10-Zwilch).
  • C-terminal domain (IPR048343/IPR055148): Binds cytoplasmic dynein and dynactin, enabling microtubule-based transport [2] [4].

Table 1: Structural Domains of Zw10 Protein

DomainInterPro IDFunction
N-terminalIPR009361Kinetochore localization, microtubule association
Middle helical domainIPR048344RZZ complex assembly; Zwilch/Rod interaction
C-terminal helical domainIPR055148Dynein-dynactin recruitment; ER-Golgi trafficking
Zw10/DSL1 superfamilyIPR046362Evolutionary conserved kinetochore scaffolding

The protein’s tertiary structure allows dynamic shifts between centromeric, microtubule-bound, and membrane-associated states during the cell cycle [1] [4].

Genomic Localization and Evolutionary Conservation

The ZW10 gene exhibits remarkable evolutionary conservation across eukaryotes. It is absent in unicellular organisms (e.g., Saccharomyces cerevisiae) but present in multicellular species with regional or holocentric centromeres:

  • Humans: Chromosome 11q23.2 (113,733,187–113,773,735 bp) [4].
  • Mice: Chromosome 9 (48,966,913–48,990,075 bp) [4].
  • Chickens: Spans 10 kb with 15 exons; 81% identity to mouse Zw10 [3].
  • C. elegans, Arabidopsis thaliana, and Drosophila homologs share functional roles in chromosome segregation [1].

Table 2: Genomic Localization of ZW10 Across Species

SpeciesChromosomal LocationGene SizeExonsHomology to Human ZW10
Homo sapiens11q23.2~40.5 kb9100%
Mus musculus9~23.2 kb998%
Gallus gallusUnspecified10 kb1569%
Drosophila melanogasterX chromosome~5 kb662%

Functional conservation is evidenced by:

  • Antibody cross-reactivity: Anti-human Zw10 antibodies recognize kinetochores in Drosophila and HeLa cells [1].
  • Phenotypic rescue: C. elegans embryos injected with zw10 antisense RNA show lethality and chromatin bridges, mirroring Drosophila mutants [1].
  • Domain preservation: All identified orthologs retain the N-terminal kinetochore-binding and C-terminal dynein-recruitment domains [2] [6].

Table 3: Evolutionary Conservation of Zw10 Function

SpeciesConservation EvidencePhenotype of Loss
Drosophila melanogasterMutants show lagging chromosomes, aneuploidyLethality in larval/pupal stages
Caenorhabditis elegansAntisense RNA reduces brood size; chromatin bridgesEmbryonic lethality
Homo sapiensHZW10 co-immunoprecipitates with hROD/hZwilch; identical cell-cycle localizationMitotic checkpoint failure in RNAi studies
Gallus gallusGenomic identity: 69% (human), 81% (mouse); cell-cycle-dependent kinetochore stainingNot studied (gene essential)

Zw10’s role in chromosome segregation is thus a deeply conserved feature of eukaryotic cell division, adapting to diverse centromere architectures—from point centromeres in fungi to holocentromeres in nematodes [1] [5].

Properties

CAS Number

147979-57-5

Product Name

Zw10 protein

Molecular Formula

C35H38N2O3

Synonyms

Zw10 protein

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